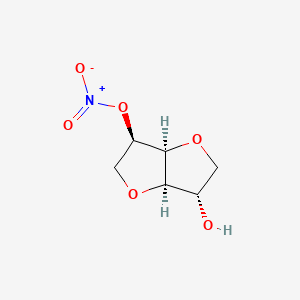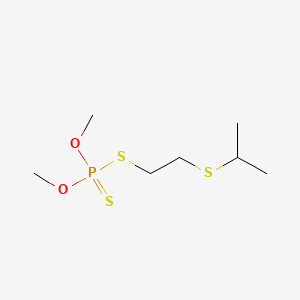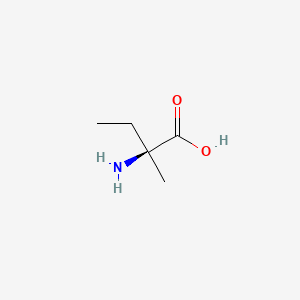
IWP-3
Vue d'ensemble
Description
L’inhibiteur de la production de WNT-3 (IWP-3) est un inhibiteur de petite molécule de la signalisation WNT. Les protéines WNT sont de petites protéines sécrétées qui jouent des rôles cruciaux dans le développement embryonnaire, l’homéostasie tissulaire et la tumorigenèse. This compound inactive Porcupine, une O-acyltransférase liée à la membrane responsable de la palmitoylation des protéines WNT, ce qui est essentiel pour leur capacité de signalisation et leur sécrétion .
Applications De Recherche Scientifique
IWP-3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used to study the WNT signaling pathway, which is involved in various biological processes such as cell proliferation, differentiation, and migration. Inhibiting WNT signaling with this compound can help researchers understand the role of this pathway in diseases like cancer and regenerative medicine .
In biology, this compound is used to promote the differentiation of human embryonic stem cells into cardiomyocytes, which are heart muscle cells. This application is valuable for studying heart development and for potential therapeutic applications in regenerative medicine .
In medicine, this compound is being investigated for its potential to treat diseases characterized by aberrant WNT signaling, such as certain types of cancer. By inhibiting WNT signaling, this compound can reduce tumor growth and proliferation .
Mécanisme D'action
IWP-3 exerce ses effets en inactivant Porcupine, une O-acyltransférase liée à la membrane responsable de la palmitoylation des protéines WNT. Cette palmitoylation est essentielle pour la capacité de signalisation et la sécrétion des protéines WNT. En inhibant Porcupine, this compound bloque efficacement la signalisation WNT, ce qui entraîne une accumulation réduite de β-caténine et de la transcription des gènes en aval .
Analyse Biochimique
Biochemical Properties
This interaction is crucial as Porcupine is responsible for palmitoylating Wnt proteins, which is essential for their signaling ability and secretion .
Cellular Effects
The effects of IWP-3 on cells are primarily through its influence on the Wnt signaling pathway . By inhibiting Wnt production, this compound can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inactivating Porcupine . This inactivation impairs the ability of Wnt proteins to signal and be secreted, thereby disrupting the Wnt pathway .
Metabolic Pathways
Méthodes De Préparation
Voies de synthèse et conditions de réaction : IWP-3 peut être synthétisé par un processus de synthèse organique en plusieurs étapes. Les étapes clés impliquent la formation du noyau thiéno[3,2-d]pyrimidine et la fonctionnalisation subséquente pour introduire les groupes fluorophényle et benzothiazolyle. Les conditions réactionnelles impliquent généralement l’utilisation de solvants organiques tels que le diméthylformamide (DMF) et le diméthylsulfoxyde (DMSO), et de réactifs tels que des catalyseurs au palladium pour les réactions de couplage .
Méthodes de production industrielle : La production industrielle de this compound impliquerait probablement l’optimisation de la voie de synthèse pour maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à flux continu et de principes de chimie verte pour améliorer l’efficacité et la durabilité .
Analyse Des Réactions Chimiques
Types de réactions : IWP-3 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les fragments fluorophényle et benzothiazolyle. Il peut également participer à des réactions d’oxydation et de réduction dans des conditions spécifiques .
Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et la modification de this compound comprennent des catalyseurs au palladium, des solvants organiques tels que le DMF et le DMSO, et des bases telles que le carbonate de potassium. Les réactions sont généralement réalisées sous atmosphère inerte pour éviter les réactions secondaires indésirables .
Principaux produits : Les principaux produits formés à partir des réactions impliquant this compound sont généralement des dérivés avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour étudier les relations structure-activité et optimiser l’activité biologique du composé .
Applications de la recherche scientifique
This compound a une large gamme d’applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. Il est utilisé pour étudier la voie de signalisation WNT, qui est impliquée dans divers processus biologiques tels que la prolifération cellulaire, la différenciation et la migration. L’inhibition de la signalisation WNT avec this compound peut aider les chercheurs à comprendre le rôle de cette voie dans des maladies telles que le cancer et la médecine régénérative .
En biologie, this compound est utilisé pour promouvoir la différenciation des cellules souches embryonnaires humaines en cardiomyocytes, qui sont des cellules musculaires cardiaques. Cette application est précieuse pour étudier le développement cardiaque et pour des applications thérapeutiques potentielles en médecine régénérative .
En médecine, this compound fait l’objet de recherches pour son potentiel à traiter des maladies caractérisées par une signalisation WNT aberrante, telles que certains types de cancer. En inhibant la signalisation WNT, this compound peut réduire la croissance et la prolifération tumorale .
Comparaison Avec Des Composés Similaires
IWP-3 fait partie d’une classe de composés appelés inhibiteurs de la signalisation WNT. Les composés similaires comprennent IWP-2 et IWP-4, qui inhibent également Porcupine mais diffèrent par leurs structures chimiques. IWP-2 a une structure de base similaire mais n’a pas le groupe fluorophényle présent dans this compound. IWP-4, quant à lui, a un groupe méthoxy supplémentaire par rapport à this compound .
La singularité de this compound réside dans son inhibition spécifique de Porcupine avec une valeur de CI50 de 40 nM, ce qui en fait un inhibiteur puissant de la signalisation WNT. Cette spécificité et cette puissance font d’this compound un outil précieux pour étudier la voie de signalisation WNT et son rôle dans divers processus biologiques et maladies .
Références
Propriétés
IUPAC Name |
2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O2S3/c1-12-2-7-15-17(10-12)32-21(24-15)26-18(28)11-31-22-25-16-8-9-30-19(16)20(29)27(22)14-5-3-13(23)4-6-14/h2-7,10H,8-9,11H2,1H3,(H,24,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMHQSDMKWQNBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)F)SCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
687561-60-0 | |
| Record name | 687561-60-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-Methyl 3-(3-(N-(4-(benzo[d][1,3]dioxol-5-yl)benzyl)cyclohexanecarboxamido)phenyl)acrylate](/img/structure/B1672615.png)






![17-Ethynyl-17-hydroxy-7,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1672627.png)





